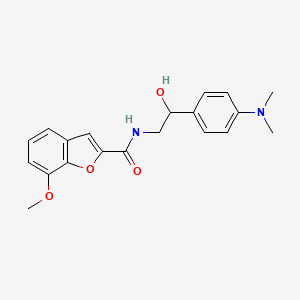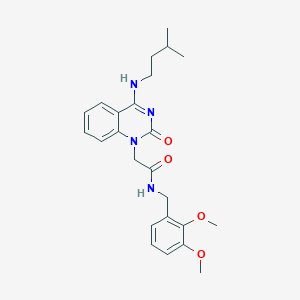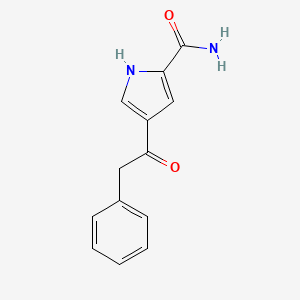
6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” is a complex organic compound that contains a pyrimidine ring fused with a quinoline ring . It’s part of a class of compounds that have been studied for their potential biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis
The molecular structure of “6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” is likely to be complex due to the presence of multiple fused rings. The pyrimidine ring and the quinoline ring contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving “6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” are likely to be complex due to the presence of multiple reactive sites on the molecule. The pyrimidine and quinoline rings can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide” would depend on its exact molecular structure. Factors such as the presence of the methoxy group and the fused ring system would likely influence properties such as solubility, melting point, and reactivity .科学的研究の応用
ATM Kinase Inhibition for Cancer Therapy
A novel series of 3-quinoline carboxamides, which are structurally related to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, have been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit potent and highly selective ATM inhibition with favorable pharmacokinetic properties for oral administration, making them excellent tools for probing ATM inhibition in vivo, especially in combination with DNA damage-inducing agents like irinotecan for cancer therapy (Degorce et al., 2016).
Antimicrobial Applications
Some novel pyrazolo[3,4-d]pyrimidine derivatives, which bear resemblance to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, have shown potential as antimicrobial agents. These compounds were synthesized and exhibited significant antibacterial and antifungal activities, highlighting their potential for developing new antimicrobial therapies (Holla et al., 2006).
DNA Binding and Anticancer Activity
Derivatives of pyrimido[4',5':4,5]thieno(2,3-b)quinoline, closely related to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, were synthesized and evaluated for their DNA binding ability and cytotoxic activity. These studies suggest a significant potential for these compounds in anticancer therapy, as they exhibit strong DNA intercalation properties and potent anticancer activities against various cancer cell lines (KiranKumar et al., 2018).
Synthesis and Characterization of Antimicrobial Agents
A series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives was synthesized and screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, including those similar to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide, showed moderate activities against selected organisms, highlighting their potential use in developing novel antimicrobial agents (El-Gamal et al., 2016).
Sustainable Synthesis of Quinolines and Pyrimidines
Research also focuses on the sustainable synthesis of quinolines and pyrimidines, including structures related to 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide. These reactions proceed with high atom efficiency, demonstrating the potential for environmentally friendly synthesis methods in pharmaceutical research (Mastalir et al., 2016).
将来の方向性
作用機序
Target of Action
For example, quinoline derivatives have been used in the treatment of malaria .
Mode of Action
The mode of action of quinoline and pyrimidine derivatives can vary widely depending on their specific structure and functional groups. They can interact with their targets through a variety of mechanisms, including binding to enzymes or receptors, intercalating into DNA, or disrupting cell membranes .
Biochemical Pathways
Quinoline and pyrimidine derivatives can affect a variety of biochemical pathways. For example, some quinoline derivatives are known to inhibit the heme detoxification pathway in malaria parasites .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline and pyrimidine derivatives can vary widely depending on their specific structure and functional groups. Some quinoline derivatives are known to be well absorbed orally and widely distributed throughout the body .
Result of Action
The molecular and cellular effects of quinoline and pyrimidine derivatives can include inhibition of enzyme activity, disruption of DNA replication, induction of cell death, and many others .
Action Environment
The action, efficacy, and stability of quinoline and pyrimidine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
特性
IUPAC Name |
6-methoxy-N-quinolin-3-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-21-14-7-13(17-9-18-14)15(20)19-11-6-10-4-2-3-5-12(10)16-8-11/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKAJSIVAGDZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2981607.png)


![(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B2981613.png)
![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2981614.png)

![2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole](/img/structure/B2981618.png)
![Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2981620.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2981622.png)
![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide](/img/structure/B2981623.png)

